molecular formula C14H14N4O4 B13730892 Veratraldehyde, (5-nitro-2-pyridyl)hydrazone CAS No. 28058-37-9

Veratraldehyde, (5-nitro-2-pyridyl)hydrazone

Cat. No.: B13730892
CAS No.: 28058-37-9
M. Wt: 302.29 g/mol
InChI Key: MRQJAFVCQWRYMV-PXNMLYILSA-N
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Description

Veratraldehyde, (5-nitro-2-pyridyl)hydrazone is a chemical compound that combines veratraldehyde and a hydrazone derivative. The hydrazone derivative, (5-nitro-2-pyridyl)hydrazone, is known for its applications in various chemical reactions and biological activities .

Preparation Methods

The synthesis of Veratraldehyde, (5-nitro-2-pyridyl)hydrazone typically involves the reaction of veratraldehyde with 5-nitro-2-pyridylhydrazine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .

Industrial production methods for hydrazones often involve solution-based synthesis, mechanosynthesis, and solid-state melt reactions. The choice of method depends on the desired yield and purity of the product .

Chemical Reactions Analysis

Veratraldehyde, (5-nitro-2-pyridyl)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro-pyridyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino-pyridyl derivatives.

    Substitution: The compound can undergo substitution reactions, where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Mechanism of Action

The mechanism of action of Veratraldehyde, (5-nitro-2-pyridyl)hydrazone involves its interaction with various molecular targets and pathways. The compound’s hydrazone moiety can form stable complexes with metal ions, which can interfere with enzymatic activities and cellular processes. Additionally, the nitro group can undergo reduction to form reactive intermediates that can induce oxidative stress and cell death .

Comparison with Similar Compounds

Veratraldehyde, (5-nitro-2-pyridyl)hydrazone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of veratraldehyde and the hydrazone moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

28058-37-9

Molecular Formula

C14H14N4O4

Molecular Weight

302.29 g/mol

IUPAC Name

N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-5-nitropyridin-2-amine

InChI

InChI=1S/C14H14N4O4/c1-21-12-5-3-10(7-13(12)22-2)8-16-17-14-6-4-11(9-15-14)18(19)20/h3-9H,1-2H3,(H,15,17)/b16-8-

InChI Key

MRQJAFVCQWRYMV-PXNMLYILSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\NC2=NC=C(C=C2)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NC=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

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